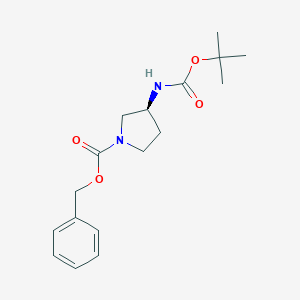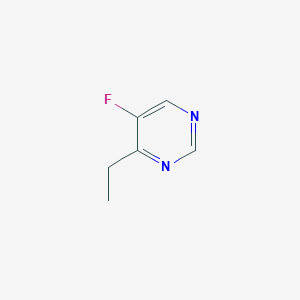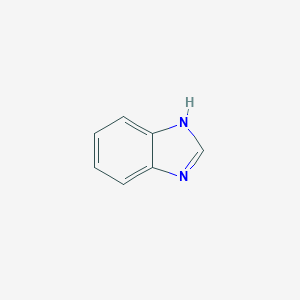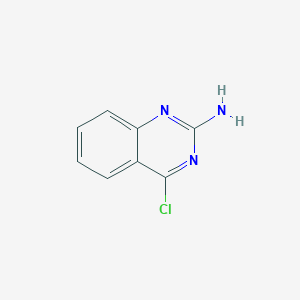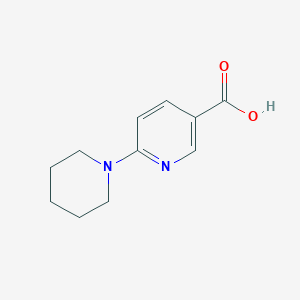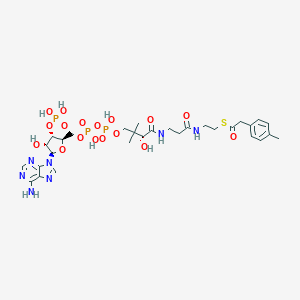
4-Tolylacetyl-coenzyme A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Tolylacetyl-coenzyme A (4-Tolylacetyl-CoA) is a molecule that plays a crucial role in the metabolism of fatty acids. It is an intermediate compound in the beta-oxidation of fatty acids, which is a process that breaks down fatty acids to produce energy. 4-Tolylacetyl-CoA is synthesized in the liver and is involved in the breakdown of long-chain fatty acids. This molecule has been extensively studied due to its importance in fatty acid metabolism, and its potential applications in scientific research.
作用機序
4-Tolylacetyl-CoA is an intermediate compound in the beta-oxidation pathway of fatty acid metabolism. It is involved in the breakdown of long-chain fatty acids to produce energy. The breakdown of fatty acids occurs in the mitochondria of cells, and 4-Tolylacetyl-CoA is an essential component of this process.
生化学的および生理学的効果
The biochemical and physiological effects of 4-Tolylacetyl-CoA are related to its role in fatty acid metabolism. This molecule is involved in the breakdown of long-chain fatty acids to produce energy. The breakdown of fatty acids is essential for the production of ATP, which is the primary source of energy for cells.
実験室実験の利点と制限
One of the advantages of using 4-Tolylacetyl-CoA in lab experiments is its role in fatty acid metabolism. This molecule is involved in a crucial pathway that is essential for the production of energy. Additionally, 4-Tolylacetyl-CoA is a well-studied molecule, and there is a significant amount of information available on its properties and behavior.
One of the limitations of using 4-Tolylacetyl-CoA in lab experiments is its complexity. The synthesis of this molecule requires specialized equipment and expertise, which can be challenging for some researchers. Additionally, the use of 4-Tolylacetyl-CoA in lab experiments requires a significant amount of resources, which can limit its use in some studies.
将来の方向性
There are several future directions for research involving 4-Tolylacetyl-CoA. One area of research is the study of the regulation of fatty acid metabolism. This molecule is involved in a complex pathway that is regulated by several enzymes and other factors. Understanding the regulation of this pathway could lead to new treatments for metabolic disorders.
Another area of research is the development of new drugs that target fatty acid metabolism. 4-Tolylacetyl-CoA has been used to study the effects of various drugs on fatty acid metabolism, and this research could lead to the development of new treatments for metabolic disorders.
Conclusion:
In conclusion, 4-Tolylacetyl-CoA is a crucial molecule in the metabolism of fatty acids. It is involved in the beta-oxidation pathway, which is essential for the production of energy. This molecule has been extensively studied, and its potential applications in scientific research are significant. The synthesis of 4-Tolylacetyl-CoA is a complex process that requires specialized equipment and expertise. However, the use of this molecule in lab experiments has several advantages, including its role in fatty acid metabolism and the significant amount of information available on its properties and behavior. There are several future directions for research involving 4-Tolylacetyl-CoA, including the study of the regulation of fatty acid metabolism and the development of new drugs that target this pathway.
合成法
The synthesis of 4-Tolylacetyl-CoA involves several steps, starting with the synthesis of 4-Tolylacetic acid. This acid is then converted to its corresponding thioester, which is then coupled with coenzyme A to form 4-Tolylacetyl-CoA. The synthesis of 4-Tolylacetyl-CoA is a complex process that requires specialized equipment and expertise.
科学的研究の応用
4-Tolylacetyl-CoA has been used extensively in scientific research to study the metabolism of fatty acids. It has been used to study the beta-oxidation pathway and the regulation of fatty acid metabolism. This molecule has also been used to study the effects of various drugs on fatty acid metabolism.
特性
CAS番号 |
124924-92-1 |
|---|---|
製品名 |
4-Tolylacetyl-coenzyme A |
分子式 |
C30H44N7O17P3S |
分子量 |
899.7 g/mol |
IUPAC名 |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-(4-methylphenyl)ethanethioate |
InChI |
InChI=1S/C30H44N7O17P3S/c1-17-4-6-18(7-5-17)12-21(39)58-11-10-32-20(38)8-9-33-28(42)25(41)30(2,3)14-51-57(48,49)54-56(46,47)50-13-19-24(53-55(43,44)45)23(40)29(52-19)37-16-36-22-26(31)34-15-35-27(22)37/h4-7,15-16,19,23-25,29,40-41H,8-14H2,1-3H3,(H,32,38)(H,33,42)(H,46,47)(H,48,49)(H2,31,34,35)(H2,43,44,45)/t19-,23-,24-,25+,29-/m1/s1 |
InChIキー |
GOWLCGDSMBSDPX-FUEUKBNZSA-N |
異性体SMILES |
CC1=CC=C(C=C1)CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O |
SMILES |
CC1=CC=C(C=C1)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O |
正規SMILES |
CC1=CC=C(C=C1)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O |
同義語 |
4-tolylacetyl-CoA 4-tolylacetyl-coenzyme A coenzyme A, 4-tolylacetyl- p-tolylacetyl-coenzyme A |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



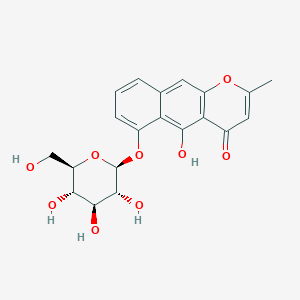
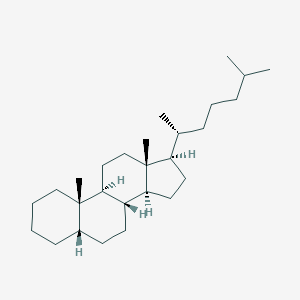
![1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B57366.png)
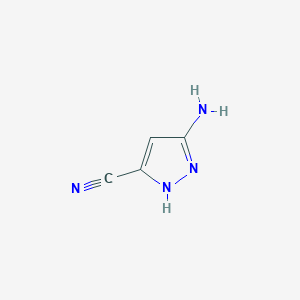
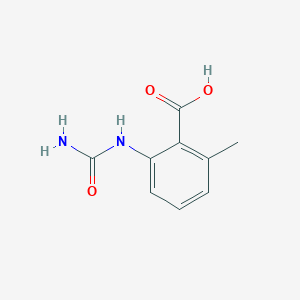


![2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane-4-carbonyl chloride, 1-oxide (9CI)](/img/structure/B57382.png)
![Pyrazolo[1,5-A]pyridin-3-ylmethanamine](/img/structure/B57386.png)
